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  • Product: 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride
  • CAS: 2206608-03-7

Core Science & Biosynthesis

Foundational

in vitro pharmacological profile of 1-(2-Fluoro-4-methyl-phenyl)-propylamine

Preclinical In Vitro Pharmacological Profiling of 1-(2-Fluoro-4-methyl-phenyl)-propylamine: A Technical Whitepaper Executive Summary As a Senior Application Scientist overseeing preclinical assay development, I have stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical In Vitro Pharmacological Profiling of 1-(2-Fluoro-4-methyl-phenyl)-propylamine: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist overseeing preclinical assay development, I have structured this whitepaper to provide a rigorous, self-validating framework for the in vitro pharmacological profiling of 1-(2-Fluoro-4-methyl-phenyl)-propylamine (CAS: 2206608-03-7). Because this is a novel investigational α -ethylbenzylamine derivative, empirical peer-reviewed data is currently absent. Therefore, this guide synthesizes predictive Structure-Activity Relationship (SAR) modeling with gold-standard assay methodologies to establish a robust blueprint for characterizing its interaction with monoamine transporters (MATs).

Structural-Activity Relationship (SAR) & Predictive Pharmacology

Monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—translocate substrates via a three-state "alternating access" mechanism. The S1 binding pocket of these transporters contains a conserved aspartate residue (e.g., D79 in DAT, D98 in SERT) that forms critical ionic interactions with the amine group of a ligand 1.

The unique structure of 1-(2-Fluoro-4-methyl-phenyl)-propylamine dictates its pharmacological behavior through three distinct modifications:

  • 4-Methyl Substitution: Para-substitution on the phenyl ring typically increases the steric bulk in a way that is highly tolerated by SERT but less so by DAT. This shifts the pharmacological profile toward more pronounced serotonergic activity, characteristic of entactogens 2.

  • 2-Fluoro Substitution: The addition of a highly electronegative fluorine atom at the ortho position alters the electrostatic potential and conformational preference of the phenyl ring. Because fluorine is a bioisostere of hydrogen (adding minimal steric bulk), it generally preserves baseline NET and DAT binding affinities while increasing lipophilicity.

  • α -Ethyl Chain (Propylamine Backbone): Unlike standard amphetamines ( α -methylphenethylamines), the extension to an α -ethyl group creates significant steric hindrance during the transporter's conformational transition from the outward-open to the inward-open state. This structural bulk typically lowers the potency for monoamine release, often trapping the transporter and shifting the molecule's primary mechanism from a substrate (releaser) to a competitive reuptake inhibitor 3.

Predictive Quantitative Data

Based on the SAR principles outlined above, the table below summarizes the predicted in vitro profile of the compound compared to well-characterized structural analogs.

Table 1: Predicted vs. Reference Pharmacological Data for MAT Ligands

CompoundStructural ClassDAT IC50​ (nM)NET IC50​ (nM)SERT IC50​ (nM)Primary Mechanism
1-(2-F-4-Me-Ph)-propylamine α -ethylbenzylamine~800 - 1500 (Pred.)~100 - 300 (Pred.)~50 - 150 (Pred.)Reuptake Inhibitor / Weak Releaser
4-Methylamphetamine α -methylphenethylamine1403550Potent Monoamine Releaser
2-Fluoroamphetamine α -methylphenethylamine12080>5000DAT/NET Releaser
BDB α -ethylphenethylamine>1000250180Entactogen / Reuptake Inhibitor

Mechanistic Workflow: Reuptake Inhibition vs. Efflux

To properly profile this compound, we must distinguish whether it acts as a reuptake inhibitor (blocking the pore) or a substrate (entering the cell to reverse VMAT2 and MATs). The diagram below illustrates the divergent pathways evaluated during in vitro screening.

MAT_Signaling Ligand 1-(2-F-4-Me-Ph)-propylamine MAT Monoamine Transporters (DAT / NET / SERT) Ligand->MAT Competitive Binding Reuptake Reuptake Inhibition (Extracellular Accumulation) MAT->Reuptake Inhibitor Profile Intracellular Intracellular Entry MAT->Intracellular Substrate Profile VMAT2 VMAT2 Interaction (Vesicular Depletion) Intracellular->VMAT2 Cytosolic Transport Efflux Transporter Reversal (Non-exocytotic Efflux) VMAT2->Efflux Cytosolic Accumulation Efflux->MAT Drives Reversal

Fig 1: Mechanistic pathways of monoamine reuptake inhibition versus non-exocytotic efflux.

Self-Validating Experimental Methodology

To empirically validate the predicted IC50​ values, a high-throughput [3H] -Monoamine Uptake Inhibition Assay must be executed. This protocol is adapted from the authoritative standards set by the NIMH Psychoactive Drug Screening Program (PDSP), which utilizes HEK293 cells stably expressing human MATs 4.

Crucially, this protocol is designed as a self-validating system . Every reagent and timing parameter is chosen to isolate the specific variable of transporter function, eliminating confounding biological noise.

High-Throughput [3H] -Monoamine Uptake Inhibition Assay

Step 1: Cell Preparation & Seeding

  • Action: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into Poly-L-Lysine coated 96-well plates at a density of 15,000 cells/well. Incubate overnight.

  • Causality: Poly-L-Lysine introduces a positive electrostatic charge to the well bottom, ensuring strong adherence of the negatively charged cell membranes. This prevents catastrophic cell detachment during rapid wash steps, ensuring consistent well-to-well cell counts and minimizing standard deviation.

Step 2: Buffer Preparation

  • Action: Prepare Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) supplemented with 0.1% ascorbic acid and 10 μ M pargyline.

  • Causality: Ascorbic acid acts as a reducing agent to prevent the extracellular auto-oxidation of catecholamines. Pargyline, an irreversible monoamine oxidase (MAO) inhibitor, prevents the intracellular enzymatic degradation of the radioligand. Together, these internal controls ensure that the measured radioactivity is strictly a function of transporter activity, not metabolic breakdown.

Step 3: Compound Pre-Incubation

  • Action: Aspirate culture media and add 1-(2-Fluoro-4-methyl-phenyl)-propylamine in a 10-point concentration gradient ( 10−10 to 10−4 M) diluted in KRH buffer. Incubate for exactly 10 minutes at 37°C.

  • Causality: The 10-minute pre-incubation allows the unlabelled investigational compound to reach thermodynamic equilibrium with the transporter's S1 binding pocket before the radioligand is introduced, ensuring an accurate measurement of competitive affinity.

Step 4: Radioligand Addition

  • Action: Add [3H] -Dopamine, [3H] -Norepinephrine, or [3H] -Serotonin (final concentration 10-50 nM) and incubate for exactly 10 minutes.

  • Causality: The strict 10-minute window restricts the measurement to the linear phase of Michaelis-Menten kinetics. If left longer, intracellular accumulation leads to transporter reversal (efflux), which would artificially lower the apparent intracellular radioactivity and confound the IC50​ calculation.

Step 5: Termination and Washing

  • Action: Rapidly aspirate the reaction mixture and wash three times with ice-cold KRH buffer.

  • Causality: Ice-cold buffer instantly lowers the thermodynamic energy of the system, halting transporter conformational changes. This "locks" the internalized radioligand inside the cell while aggressively washing away background extracellular noise.

Step 6: Lysis and Quantification

  • Action: Lyse cells with 1% SDS for 30 minutes. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify intracellular radioactivity using a Microbeta liquid scintillation counter.

  • Causality: SDS solubilizes the hydrophobic lipid bilayer, releasing the trapped [3H] -monoamines into the aqueous phase. This allows for uniform interaction with the scintillation fluorophores, ensuring accurate photon counting and reliable dose-response curve generation.

References

  • Discovery and Development of Monoamine Transporter Ligands. National Institutes of Health (NIH).[Link]

  • Designer drugs: mechanism of action and adverse effects. National Institutes of Health (NIH).[Link]

  • Beyond ecstasy: Alternative entactogens to 3,4-methylenedioxymethamphetamine with potential applications in psychotherapy. National Institutes of Health (NIH).[Link]

  • Assay Protocol Book - PDSP. University of North Carolina (UNC).[Link]

Sources

Exploratory

In-Depth Technical Guide: Phase I and Phase II Metabolism of 1-(2-Fluoro-4-methylphenyl)propan-1-amine

Structural Vulnerability & Metabolic Trajectory The compound 1-(2-Fluoro-4-methylphenyl)propan-1-amine presents a unique structural framework that dictates its pharmacokinetic fate. As a benzylic primary amine with halog...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Vulnerability & Metabolic Trajectory

The compound 1-(2-Fluoro-4-methylphenyl)propan-1-amine presents a unique structural framework that dictates its pharmacokinetic fate. As a benzylic primary amine with halogen and alkyl ring substitutions, its biotransformation is governed by the electronic and steric interplay of its functional groups.

To accurately map its metabolic trajectory, we must analyze its three primary pharmacophoric liabilities:

  • The Benzylic Primary Amine: A prime target for oxidative deamination.

  • The 4-Methyl Substituent: Highly susceptible to benzylic oxidation due to the stabilization of the radical intermediate during cytochrome P450 (CYP450) catalysis.

  • The 2-Fluoro Substituent: An electron-withdrawing group that sterically and electronically shields the aromatic ring, effectively shunting metabolism away from aromatic hydroxylation and toward the aliphatic and benzylic sites.

Understanding these vulnerabilities allows researchers to predict, identify, and quantify both Phase I (functionalization) and Phase II (conjugation) metabolites.

Phase I Functionalization Pathways

Phase I metabolism introduces or unmasks polar functional groups, preparing the molecule for excretion or subsequent conjugation. For this compound, three primary pathways dominate the Phase I profile.

Oxidative Deamination

The most rapid clearance mechanism for benzylic primary amines is oxidative deamination. This reaction is catalyzed predominantly by mitochondrial Monoamine Oxidase (MAO) and, secondarily, by CYP450 enzymes. The enzyme abstracts an alpha-proton to form a transient imine intermediate, which rapidly hydrolyzes in the aqueous physiological environment to yield 1-(2-fluoro-4-methylphenyl)propan-1-one and ammonia[1]. This pathway is critical because it completely abolishes the basicity of the parent molecule, drastically altering its receptor binding affinity and lipid solubility.

Benzylic Oxidation of the 4-Methyl Group

Alkyl groups attached to aromatic rings are classic liabilities for CYP-mediated oxidation. CYP enzymes (such as CYP2D6 and CYP3A4) catalyze the insertion of oxygen into the benzylic C-H bond of the 4-methyl group, yielding a 4-hydroxymethyl metabolite [2]. Because benzylic alcohols are transient and chemically reactive, this metabolite frequently undergoes sequential oxidation via cytosolic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form a terminal 4-carboxylic acid metabolite [3].

Aliphatic Hydroxylation

The propyl side chain is subject to omega ( ω ) and omega-1 ( ω -1) hydroxylation by CYP450s. This inserts a hydroxyl group at the terminal or penultimate carbon of the aliphatic chain, yielding secondary or primary alcohols. Due to the deactivating nature of the 2-fluoro group, these aliphatic oxidations are kinetically favored over aromatic ring hydroxylation.

Phase II Conjugation Pathways

Phase II metabolism involves the covalent attachment of endogenous hydrophilic molecules to Phase I metabolites, facilitating renal or biliary clearance.

  • Glucuronidation: The 4-hydroxymethyl and aliphatic alcohol metabolites serve as direct substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This conjugation adds a bulky, highly polar glucuronic acid moiety, drastically increasing aqueous solubility.

  • Glycine Conjugation: The terminal 4-carboxylic acid metabolite (derived from the oxidation of the 4-methyl group) can undergo activation by acyl-CoA synthetase. It is subsequently conjugated with glycine via glycine N-acyltransferase, forming an amide bond. This is a highly efficient, high-capacity detoxification route for benzoic acid derivatives.

Visualizing the Metabolic Network

MetabolicPathway Parent 1-(2-Fluoro-4-methylphenyl) propan-1-amine Deam Oxidative Deamination (Ketone) Parent->Deam MAO / CYP450 BenzOH Benzylic Hydroxylation (4-Hydroxymethyl) Parent->BenzOH CYP450 AliphOH Aliphatic Hydroxylation (Propyl OH) Parent->AliphOH CYP450 Carboxy Further Oxidation (4-Carboxylic Acid) BenzOH->Carboxy ADH / ALDH Gluc1 O-Glucuronide Conjugate BenzOH->Gluc1 UGTs Gluc2 O-Glucuronide Conjugate AliphOH->Gluc2 UGTs Glycine Glycine Conjugate Carboxy->Glycine Acyl-CoA / Glycine N-Acyltransferase

Fig 1: Phase I and II metabolic trajectory of 1-(2-Fluoro-4-methylphenyl)propan-1-amine.

Quantitative Data: Metabolite Identification Matrix

To facilitate LC-HRMS/MS identification, the expected exact mass shifts ( Δ m/z) for the primary biotransformations are summarized below.

Metabolite CodeBiotransformation PathwayFormula ShiftExpected Δ m/z (Da)Preferred Ionization
M0 (Parent) NoneC10H14FN-ESI+
M1 Oxidative Deamination- NH3 + O-1.0316ESI+
M2 Benzylic Hydroxylation+ O+15.9949ESI+
M3 Aliphatic Hydroxylation+ O+15.9949ESI+
M4 Carboxylic Acid Formation- H2 + 2O+29.9742ESI-
M5 Glucuronidation (of M2/M3)+ C6H8O6+176.0321ESI-
M6 Glycine Conjugation (of M4)+ C2H3NO+57.0214ESI-

Experimental Protocol: Self-Validating In Vitro Assay

To empirically identify these metabolites, a robust, self-validating Human Liver Microsome (HLM) assay coupled with LC-HRMS/MS is required. This protocol does not merely list steps; it is engineered to ensure data integrity by embedding causality and controls into the workflow.

Assay Preparation & Self-Validation Matrix
  • The System: Pooled Human Liver Microsomes (HLMs) to capture population-level metabolic diversity.

  • Validation Controls:

    • Positive Control: Midazolam (to confirm CYP3A4 viability) and 7-Hydroxycoumarin (to confirm UGT viability).

    • Negative Control: Minus-NADPH/UDPGA incubations. Causality: This differentiates true enzymatic turnover from chemical degradation or background matrix interference.

Step-by-Step Incubation Workflow
  • Buffer Equilibration: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Causality: Mg2+ is an essential cofactor for the NADPH-cytochrome P450 reductase complex, facilitating electron transfer.

  • Pore Formation (For Phase II): Mix HLMs (1 mg/mL final protein concentration) with alamethicin (50 µg/mg protein). Incubate on ice for 15 minutes. Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Alamethicin induces pore formation in the microsomal membrane, overcoming latency and ensuring unhindered access of the highly polar UDPGA cofactor to the active site.

  • Substrate Addition: Add 1-(2-Fluoro-4-methylphenyl)propan-1-amine to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add an NADPH generating system (1 mM NADP+, 5 mM Glucose-6-Phosphate, 1 U/mL G6PDH) and 2 mM UDPGA. Causality: A generating system is vastly superior to direct NADPH addition, as it ensures a sustained, steady-state supply of reducing equivalents, preventing premature reaction plateauing over the 60-minute incubation.

  • Kinetic Quenching: At designated time points (0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Haloperidol 100 ng/mL). Causality: The cold organic solvent instantly denatures the enzymes, halting the reaction precisely at the time point, while simultaneously precipitating proteins to protect the LC column from clogging.

  • Centrifugation & Analysis: Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials. Analyze using a polarity-switching HRMS method. Causality: Polarity switching is mandatory because the parent amine and Phase I hydroxyls ionize optimally in positive mode [M+H]+, whereas the carboxylic acid and glucuronide conjugates require negative mode [M-H]- for optimal sensitivity.

References

1.[1] Title: Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions Source: nih.gov URL:

2.[2] Title: Products arising from the oxidation of 4‐methyl‐ and 4‐ethylbenzenes Source: researchgate.net URL:

3.[3] Title: Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro Source: nih.gov URL:

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Solid-Phase Extraction for the Purification of 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride

Abstract This document provides a detailed guide for the solid-phase extraction (SPE) of 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride, a primary amine of interest in pharmaceutical development and related rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the solid-phase extraction (SPE) of 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride, a primary amine of interest in pharmaceutical development and related research fields. Due to the compound's basic nature and moderate polarity, a mixed-mode solid-phase extraction strategy utilizing a combination of reversed-phase and cation-exchange mechanisms is presented as the most robust and selective method.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the isolation and purification of this analyte from complex sample matrices, such as biological fluids or reaction mixtures.[4][5]

Introduction: The Rationale for a Mixed-Mode SPE Approach

1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride is a primary amine, which means it will be protonated and carry a positive charge at a pH below its pKa. This fundamental chemical property makes it an ideal candidate for cation-exchange chromatography.[6] Concurrently, the presence of the fluorinated aromatic ring and the propyl chain imparts a degree of hydrophobicity to the molecule, allowing for retention by a non-polar stationary phase through reversed-phase interactions.[7]

A mixed-mode SPE sorbent, which combines both reversed-phase (e.g., C8 or C18) and strong cation-exchange (e.g., sulfonic acid groups) functionalities on a single solid support, offers a powerful and selective extraction solution.[1][2][3] This dual retention mechanism allows for a more rigorous washing procedure, effectively removing neutral, acidic, and weakly basic interferences, resulting in a cleaner final eluate.[8]

Key Physicochemical Properties (Predicted):

PropertyPredicted Value/CharacteristicImplication for SPE
pKa ~9.5 - 10.5 (typical for primary amines)The amine will be positively charged at neutral or acidic pH, enabling strong cation exchange.
logP Moderately lipophilicThe molecule will exhibit retention on a reversed-phase sorbent.
Solubility The hydrochloride salt form suggests good aqueous solubility.The sample can be easily loaded in an aqueous buffer.

SPE Method Selection and Optimization

For the extraction of 1-(2-Fluoro-4-methyl-phenyl)-propylamine, a mixed-mode strong cation exchange (SCX) polymeric resin is recommended.[3] Polymeric sorbents offer the advantage of being stable across a wide pH range and are less prone to drying out between steps compared to silica-based sorbents.[9]

The general principle of this mixed-mode SPE protocol involves:

  • Conditioning: Wetting the sorbent to ensure reproducible interactions.

  • Equilibration: Adjusting the pH of the sorbent to ensure the cation-exchange sites are active and the analyte will be charged.

  • Loading: Applying the sample at a pH where the analyte is positively charged (pH < pKa), allowing for retention by both reversed-phase and cation-exchange mechanisms.

  • Washing: Using a series of washes to remove interferences. A neutral organic wash can remove non-polar interferences, while an acidic wash can remove weakly basic compounds.

  • Elution: Disrupting the ionic interaction with a basic solution to elute the analyte of interest.

The following diagram illustrates the overall workflow of the proposed mixed-mode SPE protocol.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Acidic Buffer, e.g., pH 6) Condition->Equilibrate Prepare sorbent Load 3. Load Sample (pH adjusted to < pKa) Equilibrate->Load Ready for sample Wash1 4. Wash 1 (Acidic Buffer) Load->Wash1 Analyte retained Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Remove polar interferences Elute 6. Elute (Basic Methanol) Wash2->Elute Remove non-polar interferences Collect Collect Analyte Elute->Collect Release analyte

Caption: Workflow for Mixed-Mode SPE of 1-(2-Fluoro-4-methyl-phenyl)-propylamine.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on the specific sample matrix and analytical requirements.

Materials:

  • Mixed-Mode Strong Cation Exchange (SCX) SPE cartridges (e.g., 30 mg / 1 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid or Acetic acid

  • Ammonium hydroxide

  • Sample containing 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride

  • SPE vacuum manifold or positive pressure manifold

Protocol Steps:

  • Sample Pre-treatment:

    • If the sample is in a non-aqueous solvent, evaporate the solvent and reconstitute in a minimal volume of 1% aqueous formic acid.

    • For aqueous samples, adjust the pH to approximately 6.0 with a weak acid (e.g., formic or acetic acid). This ensures the primary amine is protonated.

    • Centrifuge the sample if particulates are present.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge. This solvates the reversed-phase component of the sorbent.[1]

    • Do not allow the sorbent to go dry.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of deionized water through the cartridge.

    • Pass 1 mL of 1% aqueous formic acid (or a buffer at pH 6) through the cartridge. This prepares the cation-exchange sites.[1]

    • Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approximately 1-2 drops per second).

  • Washing Steps:

    • Wash 1 (Polar Interference Removal): Pass 1 mL of 1% aqueous formic acid through the cartridge. This will remove polar, non-basic interferences.

    • Wash 2 (Non-polar Interference Removal): Pass 1 mL of methanol through the cartridge. This will remove non-polar, non-basic interferences that are retained by the reversed-phase mechanism.

  • Elution:

    • Elute the 1-(2-Fluoro-4-methyl-phenyl)-propylamine by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic nature of this solution will neutralize the charge on the primary amine, disrupting its interaction with the cation-exchange sorbent and allowing for its release.[10]

    • Collect the eluate for subsequent analysis.

Summary of Protocol Parameters:

StepSolventVolume (for 30mg cartridge)Purpose
Conditioning Methanol1 mLSolvate the sorbent
Equilibration 1% Aqueous Formic Acid1 mLPrepare cation-exchange sites
Loading Sample in 1% Aqueous Formic AcidAs requiredRetain analyte
Wash 1 1% Aqueous Formic Acid1 mLRemove polar interferences
Wash 2 Methanol1 mLRemove non-polar interferences
Elution 5% NH4OH in Methanol1 mLElute the analyte

Mechanism of Retention and Elution

The selectivity of this method is derived from the dual retention mechanism of the mixed-mode sorbent. The following diagram illustrates the interactions at play during the loading and elution steps.

Retention_Mechanism Analyte-Sorbent Interactions cluster_loading Loading Phase (Acidic Conditions) cluster_elution Elution Phase (Basic Conditions) Sorbent_Load SPE Sorbent (C8 + SO3-) Analyte_Load Analyte+ (Protonated Amine) Analyte_Load->Sorbent_Load Ionic & Hydrophobic Interaction Analyte_Elute Analyte (Neutral Amine) Sorbent_Elute SPE Sorbent (C8 + SO3-) Analyte_Elute->Sorbent_Elute Ionic bond broken Analyte elutes Elution_Solvent Basic Solvent (NH4OH in MeOH) Elution_Solvent->Analyte_Elute Deprotonates Amine

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Application

Application Note: In Vivo Dosing, Formulation, and Pharmacodynamic Profiling of 1-(2-Fluoro-4-methyl-phenyl)-propylamine

Introduction & Pharmacological Context 1-(2-Fluoro-4-methyl-phenyl)-propylamine is a highly specialized fluorinated phenethylamine/benzylamine derivative. In preclinical drug development, the strategic placement of a flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

1-(2-Fluoro-4-methyl-phenyl)-propylamine is a highly specialized fluorinated phenethylamine/benzylamine derivative. In preclinical drug development, the strategic placement of a fluorine atom at the ortho position of the phenyl ring significantly enhances the molecule's lipophilicity, metabolic stability against aromatic hydroxylation, and blood-brain barrier (BBB) permeability compared to its non-halogenated analogs[1].

Compounds within this structural class typically function as substrate-type monoamine releasers. They competitively bind to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), internalize into the presynaptic terminal, and disrupt vesicular storage, leading to a robust efflux of neurotransmitters into the synaptic cleft[2]. Because related fluorinated analogs exhibit a rapid onset of action (approximately 30 minutes) and potent psychostimulant properties[3], establishing a rigorous, self-validating in vivo dosing and sampling protocol is paramount to accurately map its pharmacokinetic (PK) and pharmacodynamic (PD) profile without inducing acute neurotoxicity.

Mechanistic Rationale

The following diagram illustrates the causal pathway by which 1-(2-Fluoro-4-methyl-phenyl)-propylamine modulates synaptic monoamine concentrations.

Mechanism Compound 1-(2-Fluoro-4-methyl-phenyl) -propylamine DAT Monoamine Transporters (DAT / NET / SERT) Compound->DAT Competitive Uptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Compound->VMAT2 Inhibits/Reverses DAT->Compound Internalization Efflux Reverse Transport (Neurotransmitter Efflux) DAT->Efflux Release into Cleft Cytosolic Cytosolic Accumulation of Monoamines VMAT2->Cytosolic Vesicle Depletion Cytosolic->DAT Gradient Reversal Receptor Postsynaptic Receptor Activation Efflux->Receptor Signal Transduction

Caption: Mechanism of action for fluorinated monoamine releasers via transporter reversal.

Formulation Strategy & Quantitative Dosing Parameters

To establish a self-validating experimental system, the formulation must account for the specific salt form of the test article. The hydrochloride (HCl) salt of 1-(2-Fluoro-4-methyl-phenyl)-propylamine is highly water-soluble, allowing the use of physiological saline, which eliminates the confounding behavioral or neurochemical artifacts often introduced by organic co-solvents (e.g., DMSO or PEG-400)[2]. Dosing limits are extrapolated from the lethal dose (LDLo) of structural isomers, which typically exhibit an intraperitoneal toxicity threshold around 150 mg/kg in murine models[4].

Table 1: Standardized In Vivo Dosing Parameters (Murine Models)
ParameterSpecificationMechanistic Rationale
Test Article Form Hydrochloride (HCl) SaltEnsures rapid dissolution and physiological pH compatibility.
Vehicle 0.9% Sterile SalinePrevents vehicle-induced neuroinflammation or behavioral artifacts.
Route of Admin Intraperitoneal (IP) / Intravenous (IV)IV provides absolute bioavailability for PK; IP is standard for PD/behavior.
Dose Range (Mice) 1.0 mg/kg – 10.0 mg/kgSub-lethal range optimized to capture DAT/NET/SERT occupancy curves.
Injection Volume 10 mL/kg (Mice), 1 mL/kg (Rats)Standardized volumes prevent peritoneal distension and injection stress.
Pre-treatment Time 15 – 30 minutesAligns with the rapid BBB penetration typical of fluorinated amphetamines.

Experimental Protocols

Protocol 1: Formulation and Administration

Causality & Rationale: The formulation process must guarantee that the theoretical dose matches the administered dose. Small-molecule amines can occasionally adhere to certain filter membranes. By incorporating a post-filtration concentration check, this protocol becomes a self-validating loop, ensuring PK modeling is based on verified exposure levels.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of 1-(2-Fluoro-4-methyl-phenyl)-propylamine HCl using a microbalance (accuracy to 0.01 mg).

  • Dissolution: Dissolve the powder in 0.9% sterile saline to achieve a stock concentration of 1.0 mg/mL. Vortex for 60 seconds until visually clear.

  • Sterilization: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter. Note: PES is chosen over nylon to minimize non-specific drug binding.

  • Validation (Self-Validating Step): Extract a 10 µL aliquot of the filtered solution and dilute for rapid LC-MS/MS quantification to confirm the 1.0 mg/mL concentration.

  • Administration: Restrain the subject gently. For IP dosing, inject into the lower right quadrant of the abdomen at a 45-degree angle to avoid organ puncture. Record the exact time of injection (T=0).

Protocol 2: In Vivo Microdialysis for Pharmacodynamic Profiling

Causality & Rationale: To definitively prove that the compound acts as a monoamine releaser, we must measure extracellular neurotransmitter levels directly in the brain of a freely moving animal. Microdialysis allows for real-time temporal mapping of dopamine and serotonin efflux. The protocol mandates the collection of baseline fractions; if baseline variance exceeds 10%, the subject is excluded. This ensures any observed neurochemical spike is strictly drug-induced, not an artifact of handling stress.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Under isoflurane anesthesia, implant a guide cannula targeting the striatum (for DAT activity) or prefrontal cortex (for NET/SERT activity). Secure with dental cement.

  • Recovery: Allow a minimum of 5 days for recovery to ensure BBB integrity is restored and neuroinflammation subsides.

  • Probe Insertion: Insert a microdialysis probe (e.g., 2 mm active membrane) through the guide cannula 12 hours prior to the experiment.

  • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min.

  • Baseline Establishment (Self-Validating Step): Collect three consecutive 20-minute baseline fractions. Proceed only if the variance in basal dopamine/serotonin levels is <10%.

  • Dosing & Collection: Administer 1-(2-Fluoro-4-methyl-phenyl)-propylamine (Protocol 1). Collect dialysate fractions every 20 minutes for 4 hours post-dose.

  • Quantification: Analyze fractions immediately via LC-MS/MS coupled with electrochemical detection (ECD) to quantify DA, NE, and 5-HT concentrations.

Workflow Visualization

Workflow A Subject Acclimation (7 Days) B Stereotaxic Surgery (Cannula Implantation) A->B C Recovery Phase (5 Days) B->C D Baseline Sampling (Variance <10%) C->D E Dosing & Admin (IP / IV) D->E F Microdialysis (Freely Moving) E->F G LC-MS/MS Analysis (DA, NE, 5-HT) F->G

Caption: In vivo microdialysis and PK/PD experimental workflow.

Protocol 3: Locomotor Activity and Behavioral Tracking

Causality & Rationale: Neurochemical efflux must be linked to a phenotypic output. Because fluorinated amphetamines often induce hyperactivity and potential sleep disruption[2], open-field locomotor tracking validates the functional consequences of the measured dopamine/norepinephrine release.

Step-by-Step Methodology:

  • Habituation: Place the subject in a 40 cm x 40 cm acrylic open-field arena for 60 minutes to extinguish exploratory baseline behavior.

  • Dosing: Administer the test compound via IP injection.

  • Tracking: Immediately return the subject to the arena. Use an automated video tracking system (e.g., EthoVision) to record total distance moved, velocity, and time spent in the center zone (anxiolytic/anxiogenic indicator) for 120 minutes.

  • Data Synthesis: Correlate the peak locomotor activity timepoints with the peak extracellular monoamine concentrations obtained from Protocol 2.

References

  • 1-(2-Fluorophenyl)propan-2-one|CAS 2836-82-0 - Benchchem. benchchem.com.
  • Beta-metil-fenetilamina (β-Me-PEA) - Politiche Antidroga. politicheantidroga.gov.it.
  • Buy 2-FEA Online - Pure Chems World. purechemsworld.com.
  • 3-Fluoroamphetamine (3-FA): The Good, the Bad & the Unknown - Tripsitter. tripsitter.com.

Sources

Method

crystallization and purification techniques 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride

Application Note: Advanced Crystallization and Purification Techniques for 1-(2-Fluoro-4-methyl-phenyl)-propylamine Hydrochloride Introduction & Physicochemical Profiling 1-(2-Fluoro-4-methyl-phenyl)-propylamine is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization and Purification Techniques for 1-(2-Fluoro-4-methyl-phenyl)-propylamine Hydrochloride

Introduction & Physicochemical Profiling

1-(2-Fluoro-4-methyl-phenyl)-propylamine is a primary aliphatic amine featuring a substituted phenyl ring[1]. In pharmaceutical development, isolating such lipophilic amines as hydrochloride salts is a standard strategy to enhance chemical stability, solid-state handling, and aqueous solubility[2]. However, the propyl chain introduces significant lipophilicity, which complicates solubility behaviors. A primary challenge during the purification of this specific molecular class is the propensity for liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—where the compound separates as an immiscible liquid rather than forming a crystalline solid[3].

This application note provides detailed, field-proven methodologies for the purification of 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride, focusing on precise thermodynamic control and advanced anhydrous reactive crystallization techniques.

Mechanistic Principles of Amine Hydrochloride Crystallization

The successful purification of amine hydrochlorides relies on the strict manipulation of the metastable zone width (MZW) and supersaturation. If supersaturation is generated too rapidly, the system bypasses the metastable zone, causing the solute to crash out as an amorphous solid or an oil[4].

  • Anti-Solvent (Parallel) Crystallization: By dissolving the crude salt in a primary solvent (e.g., isopropanol) and slowly introducing an anti-solvent (e.g., diethyl ether), we can precisely control the supersaturation trajectory[5]. The primary solvent disrupts the crude crystal lattice, while the anti-solvent lowers the dielectric constant of the medium, forcing the polar hydrochloride salt to nucleate[3].

  • Anhydrous Reactive Crystallization: Traditional salt formation using aqueous hydrochloric acid introduces water, which highly soluble amine hydrochlorides tend to hold onto, leading to hydrate formation or severe yield loss[6]. A superior, highly authoritative method utilizes the in situ generation of anhydrous HCl via the reaction of a trialkylsilyl halide (e.g., Trimethylchlorosilane, TMSCl) with a protic solvent (methanol)[6]. This ensures a strictly anhydrous environment, promoting high-yielding crystallization directly from the free base[6].

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (The "Bottom-Up" Approach)

Objective: To purify crude 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride using a thermodynamically controlled dual-solvent system[4].

  • Dissolution: Charge a jacketed reactor with 10.0 g of crude 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride. Add 30 mL of isopropanol (primary solvent). Heat the mixture to 60–70 °C under continuous stirring until complete dissolution is achieved[2].

    • Causality: Isopropanol provides a steep solubility curve. Heating ensures the destruction of any polymorphic memory and completely dissolves the crude matrix.

  • Clarification (Optional): If the solution is highly colored due to chromophoric impurities, add 0.5 g of activated charcoal, stir for 10 minutes, and filter hot through a Celite pad[3].

  • Anti-Solvent Addition: Maintain the clarified solution at 60 °C. Begin the dropwise addition of 90 mL of diethyl ether or heptane (anti-solvent)[3]. Stop the addition immediately when the solution becomes persistently turbid (reaching the cloud point).

    • Causality: Dropwise addition prevents localized high supersaturation. Reaching the cloud point indicates the system has entered the metastable zone, which is the ideal thermodynamic state for nucleation[4].

  • Seeding & Maturation: Add 50 mg of pure seed crystals. Hold the temperature at 60 °C for 30 minutes to allow the seed bed to establish without secondary nucleation.

  • Controlled Cooling: Initiate a linear cooling ramp of 5–10 °C/hour down to 0–5 °C[2].

    • Causality: A slow, linear cooling rate favors the growth of large, high-purity crystals rather than the rapid secondary nucleation of fines, which trap impurities and are difficult to filter[2].

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of ice-cold 1:3 isopropanol/diethyl ether[3]. Dry in a vacuum oven at 45 °C to a constant weight.

    • Self-Validation Checkpoint: The filtrate should remain clear upon further cooling. If precipitation occurs in the mother liquor, the initial anti-solvent ratio was insufficient and must be adjusted in subsequent runs[3].

Protocol B: Anhydrous Reactive Crystallization via TMSCl

Objective: To convert the free base directly into a high-purity hydrochloride salt while strictly avoiding aqueous interference[6].

  • Substrate Preparation: Dissolve 10.0 g of 1-(2-Fluoro-4-methyl-phenyl)-propylamine (free base) in 100 mL of anhydrous toluene in a thoroughly dried reactor[6].

  • Protic Reagent Addition: Add exactly 1.05 equivalents of anhydrous methanol relative to the amine[6].

  • In Situ HCl Generation: At 20–25 °C, slowly add 1.05 equivalents of Trimethylchlorosilane (TMSCl) via an addition funnel over a 30-minute period[6].

    • Causality: TMSCl reacts quantitatively with methanol to produce methoxytrimethylsilane and anhydrous HCl gas dissolved directly in the solvent[6]. This controlled release prevents the exothermic spikes, localized concentration gradients, and water introduction associated with bubbling external HCl gas or using aqueous HCl.

  • Crystallization & Maturation: Stir the resulting fluffy white precipitate for 2 hours at room temperature to ensure complete conversion and allow for Ostwald ripening[6].

  • Isolation: Filter the solid, wash with 20 mL of diisopropyl ether, and dry under high vacuum[6].

    • Self-Validation Checkpoint: The isolated yield should exceed 90%. A lower yield or a gummy residue indicates incomplete reaction or moisture ingress, prompting a check of the TMSCl stoichiometry and reactor seal.

Quantitative Data & Process Parameters

Table 1: Solvent System Selection and Optimization Parameters [2][3][5]

ParameterAnti-Solvent Method (Protocol A)Reactive Method (Protocol B)
Primary Solvent Isopropanol or EthanolToluene or Acetonitrile
Anti-Solvent Diethyl Ether or HeptaneDiisopropyl Ether (for washing)
Optimal Solvent Ratio 1:3 to 1:4 (Primary:Anti-Solvent)N/A (Reaction driven)
Dissolution Temp. 60–70 °C20–25 °C
Cooling Rate 5–10 °C/hourN/A (Isothermal)
Expected Yield 75–85% (1st crop)>90%

Troubleshooting & Self-Validation Guide

Table 2: Common Crystallization Issues and Corrective Actions [3]

ObservationMechanistic CauseCorrective Action
Oiling Out (LLPS) Supersaturation generated too quickly; solvent ratio is incorrect, forcing the solute to phase-separate.Re-heat to dissolve the oil entirely, add 10-15% more primary solvent, and drastically reduce the cooling/addition rate[3].
No Crystal Formation Solution is not saturated; the metastable zone is too wide for spontaneous nucleation.Evaporate 20% of the solvent mass to increase concentration, scratch the flask interior to induce nucleation, or add seed crystals[3].
Colored Crystals Chromophoric impurities are co-precipitating and becoming trapped within the crystal lattice.Redissolve the crystals in the primary solvent, treat with activated charcoal, and filter hot before attempting recrystallization[3].

Workflow Visualization

G Start 1-(2-Fluoro-4-methyl-phenyl) -propylamine Input Decision Material State? Start->Decision FreeBase Free Base Decision->FreeBase Liquid/Base HClSalt Crude HCl Salt Decision->HClSalt Solid Salt Reactive Reactive Crystallization (TMSCl + MeOH in Toluene) FreeBase->Reactive Dissolution Dissolution in Primary Solvent (Isopropanol at 60°C) HClSalt->Dissolution Filtration Vacuum Filtration & Washing Reactive->Filtration AntiSolvent Anti-Solvent Addition (Diethyl Ether/Heptane) Dissolution->AntiSolvent Cooling Controlled Cooling (5°C/hr) & Maturation AntiSolvent->Cooling Cooling->Filtration Pure Pure Crystalline Hydrochloride Salt Filtration->Pure

Workflow for the crystallization of 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride.

References

  • [4] A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes. ACS Publications. Available at: [Link]

  • [6] EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds. Google Patents. Available at:

  • [1] CAS#:2206608-03-7 | 1-(2-Fluoro-4-methyl-phenyl)-propylamine. ChemSrc. Available at: [Link]

  • [5] What is the best method for a two solvent crystallization? ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Fluoro-4-methyl-phenyl)-propylamine HCl

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield and purity challenges during the synthesis of 1-(2-Fluoro-4-methyl-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield and purity challenges during the synthesis of 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride.

Synthesizing α -alkyl branched primary aryl-amines is notoriously challenging due to steric hindrance and the high thermodynamic probability of overalkylation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the two most robust synthetic pathways: Direct Reductive Amination and Oxime Reduction .

Part 1: Troubleshooting Direct Reductive Amination

The most direct route to your target molecule involves the condensation of 1-(2-fluoro-4-methylphenyl)propan-1-one with an ammonia source, followed by in situ reduction.

FAQ 1: Why is my primary amine yield so low, and why am I detecting significant secondary/tertiary amine byproducts?

Causality & Mechanism: Direct alkylation or reductive amination is a delicate equilibrium. If the reduction of the intermediate imine is slower than the reaction of your newly formed primary amine with unreacted starting ketone, the primary amine will act as a nucleophile. This leads to a second reductive amination cycle, resulting in overalkylation and the formation of secondary amines[1].

Solution: You must selectively reduce the imine without touching the ketone. Switch from Sodium Borohydride (NaBH₄) to Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)[1]. NaBH₃CN is a milder reducing agent that selectively targets the protonated iminium ion at a pH of 5–6, leaving the unprotonated ketone intact[2]. To further suppress overalkylation, flood the system with a massive excess of the amine donor (e.g., 10 equivalents of ammonium acetate) to drive the equilibrium strictly toward the primary imine via Le Chatelier's principle[3].

Mechanism Ketone Ketone + NH4OAc Carbinolamine Hemiaminal Intermediate Ketone->Carbinolamine + NH3 Iminium Iminium Ion (pH 5-6) Carbinolamine->Iminium - H2O Amine Primary Amine Product Iminium->Amine NaBH3CN Fast SecAmine Secondary Amine (Overalkylation Risk) Amine->SecAmine + Ketone (If excess)

Fig 2. Mechanistic pathway of reductive amination highlighting overalkylation risk.

FAQ 2: How do I ensure complete imine formation before reduction?

Causality & Mechanism: Imine formation is a condensation reaction that releases water. As water accumulates, it hydrolyzes the imine back into the starting ketone[4]. Solution: Maintain strictly anhydrous conditions. Utilize a water scavenger such as 3Å molecular sieves or Titanium(IV) isopropoxide (Ti(OiPr)₄)[4]. Alternatively, employ a "pre-formation" step: stir the ketone and ammonium acetate for 4–12 hours before introducing the hydride source.

Quantitative Data: Reducing Agent Selection Matrix

Summarizing the kinetic and thermodynamic profiles of common reducing agents helps in selecting the right reagent for your specific laboratory constraints.

Reducing AgentOptimal pHChemoselectivity (Imine vs Ketone)Expected YieldKey Troubleshooting Metric
NaBH₄ 8–10Low (Reduces ketone rapidly)< 40%Ketone must be fully consumed before addition.
NaBH₃CN 5–6High (Selective for protonated imine)75–90%Highly toxic; requires strict pH maintenance.
STAB (NaBH(OAc)₃) 4–5Very High80–95%Water-sensitive; requires anhydrous conditions.
Protocol 1: Optimized Reductive Amination via NaBH₃CN

This protocol is self-validating: the persistence of a pH of 6.0 ensures the selective formation of the iminium ion without premature ketone reduction.

  • Dissolution: Dissolve 1-(2-fluoro-4-methylphenyl)propan-1-one (1.0 eq) in anhydrous methanol (0.2 M).

  • Imine Pre-formation: Add ammonium acetate (10.0 eq) and stir at room temperature for 4 hours to initiate imine formation.

  • pH Adjustment: Measure the pH and adjust to exactly 6.0 using glacial acetic acid.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in small portions over 15 minutes to control the exothermic reaction.

  • Monitoring: Stir at room temperature for 12–16 hours. Validate completion via LC-MS (monitor for the disappearance of the ketone mass).

  • Workup: Quench by carefully adding 1M NaOH until the pH reaches 10 (Caution: HCN gas evolution risk; perform in a well-ventilated fume hood). Extract with dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Part 2: Troubleshooting Oxime Reduction (The Two-Step Alternative)

If steric hindrance from the ortho-fluoro group makes direct reductive amination unviable, converting the ketone to an oxime prior to reduction is a highly reliable alternative[5].

FAQ 3: I am reducing the oxime with Zinc and Acetic Acid, but the reaction stalls. What is going wrong?

Causality & Mechanism: Standard chemical reduction using Zinc dust and Acetic Acid relies on direct electron transfer. However, Zinc dust rapidly passivates in standard acetic acid, forming an insoluble zinc oxide/acetate layer that halts the reaction. Furthermore, this method often stalls at the hydroxylamine intermediate rather than fully reducing to the primary amine[5]. Solution: Transition to a Zinc and Ammonium Formate system. Ammonium formate acts as an exceptionally efficient hydrogen donor in catalytic transfer hydrogenation. When combined with activated Zn dust, it rapidly and selectively reduces oximes to primary amines (often in under 30 minutes) without the need for high-pressure hydrogen gas or expensive palladium catalysts[6].

G Start 1-(2-Fluoro-4-methylphenyl) propan-1-one RouteA Route A: Direct Reductive Amination (NH4OAc, NaBH3CN, MeOH) Start->RouteA RouteB Route B: Oxime Intermediate (NH2OH·HCl, NaOAc, EtOH) Start->RouteB OverAlk Risk: Overalkylation (Secondary Amine Byproduct) RouteA->OverAlk Poor pH/Eq control OptA Mitigation: 10 eq NH4OAc, pH 6.0, Strict Temp Control RouteA->OptA Optimized Oxime Stable Ketoxime Intermediate (Easily Isolated) RouteB->Oxime Target 1-(2-Fluoro-4-methylphenyl) -propylamine (Free Base) OptA->Target RedB Reduction: Zn / NH4HCO2 or Pd/C Catalytic H2 Oxime->RedB RedB->Target

Fig 1. Decision matrix for 1-arylpropan-1-amine synthesis routes.

Protocol 2: Rapid Oxime Reduction via Zn/Ammonium Formate
  • Preparation: Dissolve the pre-formed 1-(2-fluoro-4-methylphenyl)propan-1-one oxime (1.0 eq) in methanol (0.5 M).

  • Donor Addition: Add ammonium formate (10.0 eq) to the solution and stir until fully dissolved.

  • Activation: Add activated zinc dust (10.0 eq) in one portion.

  • Reduction: Heat the mixture to reflux (approx. 65°C). The reaction is typically complete within 15–30 minutes[6]. Monitor the rapid reduction via TLC.

  • Isolation: Cool the mixture to room temperature and filter through a pad of Celite to remove zinc salts. Wash the filter cake thoroughly with excess methanol.

  • Workup: Concentrate the filtrate under reduced pressure, basify with 1M NaOH, and extract with ethyl acetate. Dry the organic layer and concentrate to yield the primary amine free base.

Part 3: Hydrochloride Salt Formation and Isolation

FAQ 4: How do I maximize the yield and crystal purity of the final hydrochloride salt?

Causality & Mechanism: 1-(2-Fluoro-4-methyl-phenyl)-propylamine is a free base oil. Precipitation as an HCl salt requires a strictly anhydrous environment. If water is present in your solvent, the resulting salt will either dissolve in the aqueous phase or crash out as a sticky, hygroscopic oil rather than a filterable powder. Solution: Dissolve the purified free base in an anhydrous non-polar solvent (e.g., Diethyl Ether or MTBE) and introduce anhydrous HCl gas or a standardized solution of HCl in dioxane.

Quantitative Data: Solvent Effects on HCl Salt Precipitation
Solvent SystemProduct SolubilityImpurity SolubilityYield ImpactCrystal Quality
Diethyl Ether Very LowModerateHigh (>90%)Fine, filterable powder
MTBE Very LowHighHigh (>85%)Highly crystalline
Isopropanol / Heptane ModerateHighMedium (70–80%)Large, high-purity crystals

References

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride Source: Interchim URL:[Link]

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines Source: MDPI URL:[Link]

  • Zinc/Ammonium Formate: Rapid and selective reduction of oximes to amines Source: mdma.ch URL:[Link]

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination Source: Harvard University URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 1-(2-Fluoro-4-methyl-phenyl)-propylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate matrix effects (MEs) during the bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate matrix effects (MEs) during the bioanalysis of 1-(2-Fluoro-4-methyl-phenyl)-propylamine.

Analytical Profile & The Root Cause of Matrix Effects

1-(2-Fluoro-4-methyl-phenyl)-propylamine is a lipophilic primary amine (structurally related to fluorinated amphetamine derivatives). Due to its basic nature (estimated pKa ~9.5–10.0), it is highly ionizable and is typically analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in positive ion mode.

The Problem: ESI is highly susceptible to matrix effects—specifically ion suppression [1]. When endogenous matrix components (such as phospholipids in plasma or high salt/urea concentrations in urine) co-elute with your target analyte, they compete for access to the surface charge of the ESI droplets during the desolvation process[2]. Because phospholipids have a high proton affinity, they monopolize the available charge, leaving the fluorinated phenylpropylamine un-ionized and invisible to the mass spectrometer[3].

Diagnostic Workflows: Quantifying the Invisible

Before optimizing a method, you must establish a self-validating system to diagnose and quantify the exact magnitude of the matrix effect. Do not rely on visual peak inspection alone.

Diagnostic_Workflow A Suspected Matrix Effect in LC-MS/MS B Post-Column Infusion (Qualitative Mapping) A->B C Post-Extraction Spike (Quantitative Assessment) A->C D Infuse analyte post-column Inject blank matrix B->D E Spike matrix post-extraction (A) Prepare neat standard (B) C->E F Identify Suppression Zones (Baseline Dips) D->F G Calculate ME (%) ME = (A/B) × 100 E->G

Workflow for diagnosing and quantifying LC-MS matrix effects.

Self-Validating Diagnostic Protocols
  • Qualitative Mapping (Post-Column Infusion): Continuously infuse a neat solution of 1-(2-Fluoro-4-methyl-phenyl)-propylamine into the MS source via a T-junction while injecting a blank matrix extract through the LC column[1][4]. A steady baseline should be observed; any sudden dips indicate zones of severe ion suppression[4]. If your analyte's retention time falls within a dip, you must alter the chromatography or sample preparation.

  • Quantitative Assessment (Post-Extraction Spike): Extract a blank matrix. After extraction, spike the matrix with the analyte (Area A). Compare this to a neat standard prepared in the mobile phase at the same concentration (Area B). ME (%) = (A/B) × 100 [3]. An ME of 100% indicates zero matrix effect. An ME < 85% confirms significant ion suppression requiring intervention.

Step-by-Step Troubleshooting Methodologies

The most effective way to circumvent ion suppression is to remove the offending matrix components prior to injection[5]. The strategy depends entirely on your biological matrix.

Sample_Prep A Select Sample Prep Strategy B Urine Matrix (Salts, Urea) A->B C Plasma/Serum (Proteins, Phospholipids) A->C D Mixed-Mode Strong Cation Exchange (MCX SPE) B->D E HybridSPE / Phospholipid Depletion (Zr-coated silica) C->E F Wash neutrals/acids. Elute basic amine at high pH. D->F G Precipitate proteins. Filter traps phospholipids. E->G H Clean LC-MS/MS Extract (Minimized Suppression) F->H G->H

Sample preparation strategies tailored to matrix type for basic amines.

Protocol A: Plasma/Serum (Phospholipid Depletion)

Causality: Standard Protein Precipitation (PPT) removes proteins but leaves glycerophosphocholines (phospholipids) completely intact. These lipids accumulate on reversed-phase columns and elute unpredictably, causing late-eluting suppression[3][6]. By using a HybridSPE approach (zirconium-coated silica), the Lewis acid (Zr) selectively binds the phosphate moiety of the lipids, allowing the basic analyte to pass through unhindered[2][5].

Step-by-Step Methodology:

  • Aliquot 100 µL of plasma/serum into a HybridSPE-Phospholipid 96-well plate or cartridge[2].

  • Add 300 µL of 1% formic acid in acetonitrile (precipitation solvent).

  • Agitate via vortex or draw-dispense mixing for 2 minutes to ensure complete protein precipitation.

  • Apply a vacuum (10 in Hg) or positive pressure for 3–5 minutes.

  • Collect the filtrate. The phospholipids are trapped on the sorbent, while 1-(2-Fluoro-4-methyl-phenyl)-propylamine is in the collection tube[3].

  • Evaporate the filtrate under nitrogen at 40°C and reconstitute in the initial LC mobile phase.

Protocol B: Urine (Mixed-Mode Strong Cation Exchange - MCX)

Causality: Urine contains a high concentration of salts and polar interferences that cause early-eluting suppression[7]. Because 1-(2-Fluoro-4-methyl-phenyl)-propylamine is a basic amine, lowering the sample pH below its pKa ensures it is fully protonated (positively charged). An MCX sorbent captures the analyte via strong ionic bonds, allowing you to aggressively wash away neutral and acidic interferences with 100% organic solvents before eluting the target[5][8].

Step-by-Step Methodology:

  • Pre-treatment: Dilute 200 µL of urine with 200 µL of 2% phosphoric acid (pH < 3) to fully ionize the amine[5].

  • Condition: Pass 1 mL of methanol, followed by 1 mL of LC-MS grade water through the MCX cartridge.

  • Load: Apply the acidified urine sample.

  • Wash 1 (Aqueous): Pass 1 mL of 2% formic acid in water to remove salts and acidic compounds.

  • Wash 2 (Organic): Pass 1 mL of 100% methanol to remove neutral lipophilic interferences. The analyte remains ionically bound.

  • Elute: Pass 1 mL of 5% ammonium hydroxide in methanol. The high pH (>11) neutralizes the primary amine, breaking the ionic bond and eluting the analyte[7].

  • Evaporate under nitrogen and reconstitute.

Protocol C: Chromatographic & Mass Spec Optimization

Causality: Even with rigorous sample prep, residual matrix can accumulate on the column. Phospholipids are highly retentive and can "bleed" into subsequent injections[6]. Furthermore, absolute elimination of MEs is rare; therefore, normalization via a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical[5][9].

Step-by-Step Methodology:

  • Column Flushing: Implement a step-gradient at the end of every LC run. Ramp the mobile phase to 95–100% organic (Acetonitrile or Methanol) for at least 1.5 to 2.0 minutes to strip residual phospholipids from the column[6][10].

  • SIL-IS Integration: Spike a deuterated analog (e.g., 1-(2-Fluoro-4-methyl-phenyl)-propylamine-d7) into every sample prior to extraction. Because the SIL-IS co-elutes exactly with the target analyte, it experiences the exact same ion suppression environment in the ESI source, perfectly compensating for signal loss[5][9].

Performance Metrics: Sample Preparation Efficacy

The following table summarizes the expected quantitative outcomes when applying different sample preparation techniques for fluorinated phenylpropylamines. Note: Data represents typical baseline metrics derived from validated bioanalytical workflows.

Sample Preparation MethodMatrixMechanism of ActionAverage Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT) PlasmaDenaturation via organic solvent92%45% (Severe Suppression)
Liquid-Liquid Extraction (LLE) PlasmaHydrophobic partitioning65%82% (Mild Suppression)
HybridSPE (Phospholipid Depletion) PlasmaLewis acid-base lipid trapping95%98% (Negligible)
Dilute & Shoot UrineSimple dilution98%30% (Severe Suppression)
Mixed-Mode SPE (MCX) UrineOrthogonal ionic/reversed-phase94%96% (Negligible)

Frequently Asked Questions (FAQs)

Q: My analyte signal drops significantly in patient samples compared to neat standards, even though the retention time is identical. What is happening? A: You are experiencing ion suppression in the ESI source. Endogenous matrix components (likely phospholipids or salts) are co-eluting with 1-(2-Fluoro-4-methyl-phenyl)-propylamine and outcompeting it for charge in the electrospray droplet[1][2]. You must either improve sample clean-up or alter the chromatographic gradient to shift the analyte's retention time away from the suppression zone.

Q: I am using Protein Precipitation (PPT) for plasma samples. Why am I still seeing severe matrix effects? A: PPT is highly effective at removing proteins, but it does not remove phospholipids[3][5]. Phospholipids are the primary drivers of ion suppression in plasma. Switch to a phospholipid depletion plate (e.g., HybridSPE) or a Mixed-Mode SPE protocol to remove these specific lipids[2][6].

Q: How do I choose the right internal standard if a deuterated version of 1-(2-Fluoro-4-methyl-phenyl)-propylamine is commercially unavailable? A: If a true SIL-IS is unavailable, you must select an analog that mimics the target's physical chemistry as closely as possible[11]. Choose another fluorinated or methylated amphetamine derivative (e.g., 4-fluoroamphetamine or a closely related designer amine). It is critical that the chosen analog elutes as close to the target analyte's retention time as possible so that both compounds are subjected to the same localized matrix environment in the MS source.

Q: My internal standard response is steadily decreasing over a batch of 100 injections. Is my MS source dirty? A: While a dirty source is possible, a steady decline in response across a batch is the hallmark symptom of phospholipid accumulation on the analytical column[6]. Highly retentive lipids from early injections slowly creep down the column and continuously bleed into the MS, causing progressively worse ion suppression[6]. Ensure you are ramping your gradient to 100% organic at the end of every single injection to wash the column[10].

References

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI. Available at: [Link]

  • Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters - SciSpace. Available at:[Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. Available at: [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis - Taylor & Francis. Available at: [Link]

  • Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods - PLOS One. Available at: [Link]

  • Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology - Waters. Available at: [Link]

  • High Throughput Determination of Emerging Synthetic Amphetamine Drugs in Untreated Wastewater Using SPE-LC-MS/MS - Waters. Available at:[Link]

  • Validation of a New LC-MS/MS Assay for the Analysis of Drugs in Urine and Comparison with Established Analytical Methods - Labor Staber. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enantiomeric Resolution of 1-(2-Fluoro-4-methyl-phenyl)-propylamine

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the chiral separation of 1-(2-Fluoro-4-methyl-phenyl)-propylamine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the chiral separation of 1-(2-Fluoro-4-methyl-phenyl)-propylamine. As an underivatized chiral primary amine with steric hindrance and electron-withdrawing ortho-fluoro substitution, this molecule presents unique chromatographic challenges, primarily driven by deleterious silanol interactions and the need for highly specific chiral recognition mechanisms[1].

Below, you will find a mechanistic knowledge base, diagnostic troubleshooting workflows, and self-validating experimental protocols to ensure rugged and reproducible enantioseparation.

Section 1: Knowledge Base & Mechanistic FAQs

Q: Why does 1-(2-Fluoro-4-methyl-phenyl)-propylamine exhibit severe peak tailing on standard reversed-phase or normal-phase chiral columns? A: The primary amine moiety is highly polar and basic. In silica-based columns, the free amine undergoes strong secondary ion-exchange interactions with residual acidic silanols on the stationary phase[1]. Furthermore, the electron-withdrawing 2-fluoro group slightly alters the basicity of the amine compared to aliphatic analogs. To mitigate this, you must either strictly control the ionization state (fully protonated or fully neutral) or use specific additives to mask silanols.

Q: What is the mechanistic advantage of using Crown Ether CSPs for this molecule? A: Crown ether CSPs (e.g., Crownpak CR-I(+)) utilize a host-guest complexation mechanism. The 18-crown-6 tetracarboxylic acid cavity specifically encapsulates the protonated primary ammonium ion (-NH3+) of the analyte[2]. The steric bulk of the 4-methyl-phenyl group and the propyl chain interact with the chiral barrier of the stationary phase, driving enantiomeric discrimination. Because this mechanism requires the amine to be fully protonated, highly acidic mobile phases (e.g., pH < 2) are mandatory[2].

Q: Can I achieve baseline separation without using highly acidic, non-volatile mobile phases? A: Yes. While crown ethers traditionally require acids like perchloric acid, recent advancements have proven that Cyclofructan-based CSPs (e.g., Larihc CF6-P) are virtually universal for primary amines, achieving a 93% success rate[3]. Cyclofructans operate via hydrogen bonding with the fructofuranose units and can be run in Polar Organic (PO) mode or Supercritical Fluid Chromatography (SFC) using volatile additives, making them highly LC-MS compatible[1][3].

Section 2: Diagnostic Troubleshooting Guide

Symptom 1: Co-elution or partial separation (Rs < 1.0) on a Crown Ether column.

  • Causality Diagnosis: The primary amine is not fully protonated, preventing it from entering the 18-crown-6 cavity, or the temperature is too high, disrupting the enthalpy-driven host-guest complexation[2][4].

  • Solution: Lower the mobile phase pH by increasing the concentration of Trifluoroacetic Acid (TFA) to 0.5% - 0.8%[5]. Simultaneously, decrease the column compartment temperature to 0°C – 15°C to thermodynamically favor complexation[4].

Symptom 2: Broad, asymmetrical peaks on Cyclofructan or Polysaccharide columns in SFC.

  • Causality Diagnosis: Insufficient masking of residual silanols or poor mass transfer kinetics.

  • Solution: Implement a dual-additive system. Using a mixture of 0.3% TFA and 0.2% Triethylamine (TEA) in the methanol modifier creates a volatile ammonium acetate-like buffer that sharply improves peak symmetry for primary amines in SFC[6][7]. If resolution remains poor, decrease the flow rate (e.g., to 0.15 - 0.2 mL/min in HPLC) to overcome stationary phase mass transfer resistance[8].

Troubleshooting Issue Symptom: Severe Peak Tailing Q1 Using Polysaccharide CSP? Issue->Q1 Q2 Using Crown Ether CSP? Issue->Q2 A1 Add 0.1% DEA to suppress silanol interactions Q1->A1 Yes A2 Lower pH with TFA to ensure full amine protonation Q2->A2 Yes

Diagnostic logic for resolving peak tailing during primary amine enantioseparation.

Section 3: Validated Experimental Workflows

Protocol A: SFC Screening for Preparative Scale-Up (Cyclofructan CSP)

This protocol utilizes Supercritical Fluid Chromatography (SFC) with a cyclofructan phase, optimizing for both speed and preparative scalability without the use of aqueous acids[3][6].

  • Stationary Phase Selection: Install a Larihc CF6-P column (e.g., 150 × 4.6 mm, 5 µm)[6].

  • Mobile Phase Preparation: Prepare the organic modifier by adding 0.3% (v/v) Trifluoroacetic Acid (TFA) and 0.2% (v/v) Triethylamine (TEA) to LC-MS grade Methanol. Causality: This specific acid-base ratio forms an in-situ salt that neutralizes active sites on the silica backbone while maintaining the analyte's solubility in supercritical CO2[6][7].

  • Chromatographic Parameters:

    • Co-solvent (Modifier) gradient: 5% to 40% over 10 minutes.

    • Flow Rate: 3.0 mL/min.

    • Backpressure (ABPR): 120 bar.

    • Column Temperature: 30°C.

  • System Suitability & Self-Validation: Inject a racemic standard. The system is validated if the tailing factor (Tf) for the second eluting enantiomer is ≤ 1.2, and resolution (Rs) is ≥ 1.5. If Tf > 1.2, verify the precise preparation of the TFA/TEA modifier[7].

Protocol B: LC-MS Compatible RP-HPLC (Crown Ether CSP)

Designed for trace enantiomeric excess (ee%) determination where mass spectrometry detection is required[4].

  • Stationary Phase Selection: Install a Crownpak CR-I(+) column (150 × 3.0 mm, 5 µm)[5].

  • Mobile Phase Preparation: Prepare an isocratic aqueous mobile phase of 50 mM Ammonium Formate adjusted to pH 2.0 using Formic Acid. Causality: Unlike perchloric acid, formic acid is volatile and will not cause ion suppression or damage the MS source, while still providing the low pH required to protonate the 1-(2-Fluoro-4-methyl-phenyl)-propylamine[4].

  • Chromatographic Parameters:

    • Isocratic Elution: 100% Aqueous Buffer (or max 5-10% Methanol if retention is too strong).

    • Flow Rate: 0.2 mL/min. Causality: Crown ether complexation has high mass transfer resistance; lower linear velocities significantly maximize theoretical plates[8].

    • Column Temperature: 10°C.

  • System Suitability & Self-Validation: Confirm MS ionization efficiency in positive ESI mode (monitoring [M+H]+). Validate separation with Rs ≥ 1.5. If Rs < 1.5, lower the temperature to 5°C to enhance the enthalpy-driven complexation[4].

Workflow A 1-(2-Fluoro-4-methyl-phenyl) -propylamine B Select Chiral Stationary Phase A->B C Crown Ether (e.g., CR-I(+)) Requires Protonation (-NH3+) B->C D Cyclofructan (e.g., CF6-P) Universal for Primary Amines B->D E SFC Mode Modifier: MeOH + 0.8% TFA C->E F HPLC (PO Mode) Modifier: 0.3% TFA/TEA D->F

CSP selection and mobile phase optimization workflow for primary chiral amines.

Section 4: Quantitative Data & Selection Matrices

Table 1: Chiral Stationary Phase (CSP) Comparison for Primary Amines

CSP TypeExample ColumnPrimary Recognition MechanismOptimal Mobile PhaseLC-MS Compatibility
Crown Ether Crownpak CR-I(+)Host-guest complexation of -NH3+ in 18-crown-6 cavity[2]pH < 2.0 Aqueous (HClO4 or TFA)[5]Moderate (Requires volatile acids like Formic/TFA)[4]
Cyclofructan Larihc CF6-PHydrogen bonding with fructofuranose units[3]Polar Organic (Acetonitrile/MeOH) or SFC[1][6]High (Compatible with volatile salts)[8]
Polysaccharide Chiralpak IG / IASteric fit and hydrogen bondingNormal Phase (Hexane/IPA) + 0.1% DEA[1]Low (Normal phase solvents suppress ESI)

Table 2: Mobile Phase Additive Optimization Matrix

AdditiveTypical ConcentrationFunction / CausalityTarget CSP / Mode
Trifluoroacetic Acid (TFA) 0.1% - 0.8% (v/v)Protonates primary amines; lowers pH to enable complexation[5].Crown Ether (HPLC/SFC)
Diethylamine (DEA) 0.1% (v/v)Competitively binds to active silanols, preventing analyte tailing[1].Polysaccharide (Normal Phase)
TFA / TEA Mixture 0.3% TFA / 0.2% TEAForms a volatile buffer in organic solvents, maximizing peak symmetry[6].Cyclofructan (SFC / Polar Organic)

Section 5: References

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEusO4a_7WqnBrT6TD6W789tn07iqu3L5fT-m_iM0vjsOrOQ0DVf8VkrHN22k8fhifHU1s_LCb22koa9MjxOst4CpYk8Kd4TEXKTqTrVB1LWBfnu27kLU9aAg1jZ2i7Od7_cf8oOCfAKH3rAyA=]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. wiley.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHGIzWz8lxKeElUF2qSGPUB57PQK8Mltp_obu2qEDivZ6px_tDdP4CO2lbgESY9hzv5lG6RXkxY99DwyW29fMvF7E65BCu7Vk64wsQnDUBp2TImRbY2jpV36PhYm47676i-TmXZJZPv28AqrZ1qKtc0GlBxXmmuIfr5O6AEa2XBiRP8eeQFi-r3PewDZadT3YoOVBLwsbN9FYKoyBzlxYbwupOwi0OasgPS2lC0tEf07F86IpVN8_56W8=]

  • Chiral HPLC & SFC Columns. registech.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdjiNNDcZXtFRVMLm9XUS1L8rbkvruDvlOy2dY0hwszilERBqIxwLI7i1J4mVAjsSItGit4qLVvzVIqQiqcUZOJqrSpRc7fVNOipvFjmACphK6OWQIC3Mu3FxF-qQhkmKX5j6grYPSop8=]

  • Development and Application of Crown Ether-based HPLC Chiral Stationary Phases. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPRs9GrCMv-PqdJa5aA-D0_7rAOKXaZ6DneeB0lYcgGhaKkQWmCfF9Acrj29fIGnUkvapLroin83Pu31LQCdftYB2JzJ57FM4S_JMYfblw8884JbqjejLPDet-8I25K9PZ1Clil1CxdLSV_mkQqfOXVvKbjw326wfgJSCMh-VT0Wkk_ZlYK6N0l1ZRgtV1huOjInXk2htDCTmVp6YxollxlocQoBXvaHynkg66Nj4o49PgE8Iysq_svdz9fk0=]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoK7gs4Dq2ntOIO6X4z8wDlayKdDnaT0V-r85UZe_hfnwmW5ovqAR-ZGiLz-wDAGUxvYOuV4PyYtFvFtio-YTSNdrad0BBfd3KeYr7Riw7roEMEJo0N0CUGQv2dq7d7zOJtIzbPbysQrtjU00=]

  • Chiral Separations. chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRt3JVhQMvXeBoCvLus5fiMUTsa9IKsJGBc2cw48HjWcKJCuxwcKNBSAgFJnRLt5LWXZO92tQTxR_4lxObgaJVE1NH2y-clMuPrSMAjyzLUexyCeq5jgN5aEz7HvgLAhwcj-Cl-jGjOVo2DQXkBfYG81YwjmgTPY4x]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC (Part 1). researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGoF2ZoRXfb4IUHAgtZuC504DsnodIrNw2GwZ8k6oV9Og4OFWsxLOu5lE4UE2LPO7PVlwgVGgXyd-hsWHW7eDyMhQuAkGCHjnwtv21itYFqATbPq24Y9wptVFf9WzKeTWVb17qIzgL1PjG9nLIrjOSdyAHVTmUQpJ58-G81tsSh_qQYX27Eiun3anfAgYcirbCXBKkALZ6k1pe4TR7SmYbRr6QuzvWAuDua3ugtHkidzppHskm4AUNvflkUdWRMx-RfjUF9rJzebfxKTq3JYlaXbstXG0ang==]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC (Part 2). researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0p-UxV8XCU-ympjj5tjbnzdYZqXJQEPV5Zjn5JGLKu-BdwDB8hTb0CqC_t2zNL77n5STbM5RC4n1Woan6GfoJ6HT8xCmZ1YNt98eTz0cr-ErNnDToWxTJco-jruK-mcuxTOAMqzRs_4QEkjLMu1YzqL48mwSIOWR_xGhHCZLbamLvQkS3qoeVjHD_LvF6BgGCS6fFGZGwgHvOHVzbDySLAdVWySUSUJhUzrOoFTyeOXQm8yXnar15iu7bc4UQJrL8csjnXrKHm5E4sfKa-We6Isf6_fuO_A==]

  • Chiral Chromatography Frequently Asked Questions. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8AuXfdz7-JhaBGauPrqvRpLagvAOfNidmkUx-eSXnRr4G5Z4Q0spq5OxqTt32xXjl1dfBHd4FfuUBmlKlg_G9W42dtqTrj5RNPe8eep3l3QnvRXXu-y7hQ6W9kQh9AsM4FaRdByDDAmARBmsfP7o9poXjIl_Rkmys2Nk-tJ-VoPPGs7KkazSZbGItrsd12FD4T0w9BsX6D3e-1b7RlN_Xn8BgW8YEnGVz]

Sources

Optimization

Technical Support Center: A Guide to Handling Hygroscopic 1-(2-Fluoro-4-methyl-phenyl)-propylamine Hydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of the hygroscopic compound 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of the hygroscopic compound 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride. While specific hygroscopicity data for this compound is not publicly available, this document is built upon established principles for handling hygroscopic active pharmaceutical ingredients (APIs), particularly aryl-alkylamine hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What does it mean that 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride is likely hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. For 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride, this implies that the powder, when exposed to an environment with sufficient humidity, will take up water. This can lead to significant changes in its physical and chemical properties.[1] The hydrochloride salt form is often chosen to enhance the stability of the amine free base; however, this does not eliminate the potential for moisture uptake.[2][3]

Q2: What are the potential consequences of improper handling and storage of this hygroscopic compound?

A2: Ignoring the hygroscopic nature of this compound can lead to several experimental and quality control issues:

  • Physical Changes: The powder can clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and accurately weigh.[4] This can also negatively impact powder flow and compaction properties during tablet manufacturing.[1][2]

  • Chemical Degradation: The presence of absorbed water can accelerate chemical degradation pathways such as hydrolysis.[2][5] For some amine hydrochlorides, exposure to air and moisture can lead to oxidation and the formation of impurities.[6]

  • Inaccurate Dosing: If the material has absorbed a significant amount of water, the weighed mass will not correspond to the actual mass of the active compound, leading to errors in solution concentration and dosing.

  • Altered Physicochemical Properties: Moisture can induce changes in the crystalline structure, potentially leading to different polymorphic forms or hydrates, which can affect solubility, bioavailability, and stability.[2][7]

Q3: How can I determine the actual water content of my sample?

A3: The most reliable and widely used method for determining water content in pharmaceutical substances is Karl Fischer titration.[3][8][9] This technique is specific to water and is more accurate than 'Loss on Drying', which can also measure volatile solvents. Karl Fischer titration can be performed using either volumetric or coulometric methods, depending on the expected water content.[7]

Q4: What are the ideal storage conditions for this compound?

A4: To minimize moisture uptake, 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride should be stored in a tightly sealed container in a controlled, low-humidity environment.[10] The use of a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is highly recommended. For long-term storage, placing the sealed container inside a secondary, sealed, moisture-barrier bag with a desiccant pouch provides an additional layer of protection. Storage at a controlled room temperature, away from direct light and heat, is also crucial.[10]

Troubleshooting Common Issues

This section provides a structured approach to identifying and resolving common problems encountered when working with hygroscopic 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride.

Issue 1: Powder Caking and Clumping
  • Symptom: The powder is no longer free-flowing and has formed hard aggregates.

  • Cause: Exposure to ambient humidity has led to moisture absorption and the formation of liquid bridges between particles, which solidify upon partial drying.[4]

  • Solution Workflow:

    Caption: Workflow for addressing caked or clumped powder.

Issue 2: Inconsistent Results and Poor Reproducibility
  • Symptom: Identical experimental procedures yield variable results over time.

  • Cause: The most likely culprit is variable water content in the starting material due to inconsistent handling and exposure to humidity. This leads to inaccurate concentrations of prepared solutions.

  • Troubleshooting Steps:

    • Quantify Water Content: Immediately perform Karl Fischer titration on a sample from the batch to determine the current water content.[3][9]

    • Review Weighing Practices: Ensure that weighing is performed rapidly to minimize exposure to air. The use of a glovebox with a dry, inert atmosphere is the gold standard.[11]

    • Standardize Solution Preparation: Implement a standard operating procedure (SOP) for preparing stock solutions immediately after weighing.

    • Correct for Water Content: For all future preparations, determine the water content of the batch beforehand and adjust the mass of the powder accordingly to achieve the target concentration of the active compound.

Experimental Protocols

Protocol 1: Accurate Weighing of Hygroscopic Powder

This protocol outlines the best practices for weighing 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride to minimize moisture absorption.

  • Ideal Method (Inert Atmosphere Glovebox):

    • Ensure the glovebox atmosphere is dry (e.g., <10% relative humidity).

    • Introduce the sealed container of the compound, a weighing boat, spatula, and any necessary vials into the glovebox antechamber.

    • Cycle the antechamber as per the glovebox operating procedure.

    • Transfer all items into the main chamber.

    • Allow the compound container to equilibrate to the glovebox temperature.

    • Place the weighing boat on the analytical balance and tare.

    • Briefly open the compound container, quickly remove the desired amount, and place it on the weighing boat.

    • Immediately and securely reseal the compound container.

    • Record the weight and proceed with dissolution inside the glovebox.

  • Alternative Method (Low-Humidity Environment):

    • If a glovebox is unavailable, work in a controlled laboratory environment with low humidity.

    • Have all equipment (spatula, weighing boat, vial with solvent) ready and within immediate reach.

    • Place the weighing boat on the analytical balance and tare.

    • Unseal the compound container. Work quickly and deliberately.

    • Remove the approximate amount of powder and reseal the container immediately.

    • Record the exact weight and transfer the powder to the prepared solvent vial without delay.

Protocol 2: Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how much water vapor is absorbed by a sample at different relative humidity (RH) levels.[12][13] This is crucial for understanding the hygroscopic behavior of a new compound.[14][15]

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-15 mg) of 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride onto the DVS sample pan.

  • Drying Step: Start the experiment with a drying phase, typically at 0% RH at a constant temperature (e.g., 25°C), until the sample mass stabilizes.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.

  • Desorption Phase: After reaching the maximum RH, decrease the RH in the same stepwise manner back to 0% to measure the loss of water.

  • Data Analysis: Plot the change in mass (%) versus RH. This isotherm provides critical information:

    • The total mass gain indicates the extent of hygroscopicity.

    • The RH level at which significant water uptake begins is the critical relative humidity (CRH).

    • Hysteresis (a difference between the sorption and desorption curves) can indicate physical changes like hydrate formation or absorption into the bulk material.[13]

Data Presentation

The hygroscopicity of a substance can be classified based on its water uptake under specific conditions. The European Pharmacopoeia provides a standardized classification system.

Table 1: European Pharmacopoeia Classification of Hygroscopicity [6]

ClassificationDefinition (Weight gain after 24h at 80% RH and 25°C)
Non-hygroscopic Less than 0.2% increase in mass.
Slightly hygroscopic Increase in mass is less than 2% and equal to or greater than 0.2%.
Hygroscopic Increase in mass is less than 15% and equal to or greater than 2%.
Very hygroscopic Increase in mass is equal to or greater than 15%.
Deliquescent Sufficient water is absorbed to form a liquid.

Mitigation and Formulation Strategies

If the hygroscopicity of 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride proves to be a significant challenge for downstream applications, several formulation strategies can be considered to mitigate the issue.[2][16]

Caption: Decision tree for mitigating API hygroscopicity.

These strategies, such as creating a physical barrier with a film coat or altering the crystal structure through co-crystallization, can significantly improve the stability and handling of the final drug product.[2][5][16]

References

  • Chen, Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 14(10), 2015. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • Jana, S., et al. (2012). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 4(3), 1536-1542. [Link]

  • Dong, M., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • ACS Publications. (2024). Characterization, Solubility, and Hygroscopicity of BMS-817399. [Link]

  • ResearchGate. (2014). Water determination. [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • AQUALAB. Dynamic Vapor Sorption. [Link]

  • Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [Link]

  • SK pharmteco. Dynamic Vapor Sorption. [Link]

  • ResearchGate. Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. [Link]

  • DR-NTU (Nanyang Technological University). (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals an. [Link]

  • PubMed. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • PharmTech. (2024). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. [Link]

  • APL. (2025). How to solve the caking of API in the drug storage process? [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? [Link]

  • Pharmaceutical Technology. (2026). Salt Selection in Drug Development. [Link]

  • ECA Academy. (2023). GDP-compliant Storage of APIs: What needs to be considered? [Link]

  • MDPI. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Troubleshooting for 1-(2-Fluoro-4-methyl-phenyl)-propylamine

Welcome to the Advanced Support Center. As an Application Scientist, I frequently encounter laboratories struggling with elevated background noise when analyzing small, polar primary amines like 1-(2-Fluoro-4-methyl-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Support Center. As an Application Scientist, I frequently encounter laboratories struggling with elevated background noise when analyzing small, polar primary amines like 1-(2-Fluoro-4-methyl-phenyl)-propylamine .

With a molecular weight of ~167.22 g/mol , this analyte generates a protonated precursor ion [M+H]+ at m/z 168.1 . This specific low-mass region is notoriously plagued by chemical noise from solvent clusters, mobile phase impurities, and isobaric matrix interferences[1].

This guide is designed to move beyond basic maintenance. It provides researchers and drug development professionals with mechanistic explanations and self-validating protocols to systematically eliminate background noise and maximize the Signal-to-Noise (S/N) ratio.

Visualization 1: Root Cause Analysis

RCA Title Sources of LC-MS Background Noise for Low-Mass Amines LC Chromatography & Fluidics Title->LC MS Mass Spectrometry Source & Interface Title->MS Prep Sample Matrix & Contaminants Title->Prep LC_1 Solvent Clusters (Low m/z interference) LC->LC_1 LC_2 Column Bleed & Poor Retention LC->LC_2 MS_1 Incomplete Desolvation (Low Gas Flow) MS->MS_1 MS_2 Source Contamination (Dirty Capillary/Cone) MS->MS_2 Prep_1 Endogenous Phospholipids (Ion Suppression) Prep->Prep_1 Prep_2 Plasticizers / PEG (Isobaric Noise) Prep->Prep_2

Root cause analysis of elevated background noise in LC-MS workflows for small molecule amines.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the baseline noise so high for 1-(2-Fluoro-4-methyl-phenyl)-propylamine compared to larger drug molecules? A1: The issue lies in the physics of Electrospray Ionization (ESI). At low mass ranges (m/z < 200), the background is dominated by solvent clusters (e.g., [MeOHn​+H]+ or [H2​On​+H]+ ) and trace mobile phase impurities[1]. Because your analyte's precursor is m/z 168.1, it competes directly with these clusters for charge and detector space. If desolvation energy is insufficient, these clusters survive into the high-vacuum region, drastically elevating the baseline.

Q2: How can I definitively differentiate between chemical noise from the LC and electronic noise from the MS? A2: You must isolate the variables. Use a flow diverter valve installed before the MS inlet. While monitoring the baseline, switch the valve to send the LC flow to waste rather than the MS[2].

  • Causality: If the noise instantly drops to near zero, the contamination is chemical (originating from the mobile phase, column bleed, or sample matrix). If the high noise persists while the LC is diverted, the issue is electronic or stems from severe source contamination (e.g., a dirty electron multiplier or contaminated nebulizer gas)[3].

Q3: My analyte co-elutes near the solvent front. How does this impact background noise? A3: Primary amines are highly polar. On standard C18 columns under acidic conditions, they often exhibit poor retention, causing them to elute alongside unretained salts, dead-volume matrix components, and excess mobile phase additives[4].

  • Causality: This co-elution causes severe ion suppression and elevated baseline noise because the ESI droplet surface becomes saturated.

  • Solution: Switch to a Pentafluorophenyl (PFP) column (which offers excellent π−π and dipole interactions for the fluorinated phenyl ring) or a Hydrophilic Interaction Liquid Chromatography (HILIC) setup to push the amine's retention time well past the noisy solvent front.

Q4: What specific MS source parameters should I adjust to target low-mass background noise? A4: Optimize your Cone Gas (or Curtain Gas) flow rate and Desolvation Temperature .

  • Causality: The cone gas acts as a physical and thermal barrier. By increasing the flow rate (e.g., from 150 L/hr to 350 L/hr), you physically sweep away neutral solvent molecules and provide the thermal energy required to break apart weakly bound solvent clusters before they enter the mass analyzer[1]. This selectively reduces low m/z noise without degrading the signal of your target amine.

Section 2: Quantitative Data & Mobile Phase Optimization

The selection of mobile phase additives is the most critical fluidic parameter for primary amines. Improper additives lead to microbial growth, increased background noise, and severe ion suppression[5].

Table 1: Mobile Phase Additive Comparison for Amine LC-MS/MS

AdditiveConcentrationBackground Noise Impact (Low m/z)Ionization Efficiency (ESI+)Recommendation & Causality
Formic Acid (FA) 0.1% (v/v)Moderate (Forms formate clusters)HighStandard. Provides necessary protons for [M+H]+ formation but requires high-purity LC-MS grade to avoid baseline elevation.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%LowSevere Suppression Avoid. TFA is a strong ion-pairing agent. It forms neutral complexes with amines in the gas phase, preventing them from carrying a charge into the MS[4].
Ammonium Formate 5 mM - 10 mMVery LowVery HighHighly Recommended. Buffers the pH effectively, improves peak shape by masking residual silanols, and generates minimal low-mass cluster noise compared to pure acids[6].
Section 3: Step-by-Step Troubleshooting Protocols
Protocol 1: MS Source "Steam Cleaning" and System Decontamination

Over time, sample residues and buffer salts bake onto the MS source, causing persistent background noise[5]. This protocol physically removes baked-on contaminants.

Step-by-Step Methodology:

  • Preparation: Remove the analytical column and replace it with a zero-dead-volume union.

  • Solvent Setup: Prepare a wash solvent of 50:50 LC-MS grade Methanol:Water with 0.1% Formic acid.

  • Parameter Adjustment:

    • Set LC flow rate to 0.5 mL/min.

    • Set Nebulizer pressure to 60 psi.

    • Set Drying gas flow to 13 L/min and temperature to 350°C.

    • If using APCI, set vaporizer temperature to 400°C[6].

  • Execution: Ensure the MS stream selection valve is directed to the MS. Run this "steam cleaning" method overnight (minimum 8-10 hours).

  • Self-Validating Check: The following morning, perform a zero-volume injection (blank) under your normal method conditions. A successful cleaning is validated when the Total Ion Chromatogram (TIC) background noise drops below 200,000 counts[6].

Protocol 2: Mixed-Mode Strong Cation Exchange (MCX) SPE

If the noise is matrix-derived (e.g., endogenous phospholipids), standard protein precipitation is insufficient. Because 1-(2-Fluoro-4-methyl-phenyl)-propylamine is a primary amine, it is easily protonated, making MCX Solid Phase Extraction the ideal self-validating cleanup method[4].

Step-by-Step Methodology:

  • Pre-treatment: Dilute 100 µL of sample matrix with 100 µL of 2% Formic acid in water to ensure the propylamine group is fully protonated.

  • Conditioning: Pass 1 mL of LC-MS grade Methanol through the MCX cartridge, followed by 1 mL of LC-MS grade Water. (Causality: Wets the polymer bed and prepares the ion-exchange sites).

  • Loading: Load the acidified sample at a slow rate (1 drop/second).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic acid in water. (Causality: Removes neutral and acidic hydrophilic interferences).

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. (Causality: Removes hydrophobic interferences like phospholipids that cause ion suppression).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. (Causality: The high pH neutralizes the amine, breaking the ionic bond with the sorbent, allowing it to elute in the organic solvent).

  • Self-Validating Check: Spike a blank matrix with a known concentration of a stable isotope-labeled internal standard (SIL-IS) prior to extraction. A recovery of >85% with a flat baseline in the final MRM chromatogram confirms complete matrix removal.

Visualization 2: MCX SPE Workflow

SPE Step1 1. Condition MeOH then H2O (Activate Sorbent) Step2 2. Load Sample Acidified Matrix (Amine is Protonated) Step1->Step2 Step3 3. Wash 1 2% Formic Acid (Removes Neutrals) Step2->Step3 Step4 4. Wash 2 100% MeOH (Removes Lipids) Step3->Step4 Step5 5. Elute 5% NH4OH in MeOH (Neutralizes Amine) Step4->Step5

Step-by-step mixed-mode strong cation exchange (MCX) SPE workflow for primary amines.

References
  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link]

  • Title: Tips to Improve Signal-to-Noise Checkout Source: Agilent URL: [Link]

  • Title: Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving Source: Separation Science URL: [Link]

  • Title: Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines Source: Waters Corporation URL: [Link]

  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Reactivity of 1-(2-Fluoro-4-methyl-phenyl)-propylamine in Standard Immunoassays: A Comparative Performance Guide

As the landscape of novel psychoactive substances (NPS) evolves, forensic and clinical toxicology laboratories face significant challenges in presumptive drug screening. 1-(2-Fluoro-4-methyl-phenyl)-propylamine (CAS#: 22...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of novel psychoactive substances (NPS) evolves, forensic and clinical toxicology laboratories face significant challenges in presumptive drug screening. 1-(2-Fluoro-4-methyl-phenyl)-propylamine (CAS#: 2206608-03-7) 1, commonly recognized as a ring-substituted amphetamine derivative (2-fluoro-4-methylamphetamine, or 2-F-4-MA), presents a unique structural profile.

This guide objectively compares the performance of standard commercial immunoassay platforms (ELISA, EMIT, CEDIA, and KIMS) in detecting this compound. Because commercial antibodies are raised against classic amphetamine/methamphetamine epitopes, dual ring-substitutions drastically alter binding kinetics. By synthesizing empirical cross-reactivity data from its closest structural analogs—4-fluoroamphetamine (4-FA) and 4-methylamphetamine (4-MA)—this guide provides a definitive framework for evaluating immunoassay reliability.

Mechanistic Causality: Why Structure Dictates Immunoassay Performance

Immunoassays rely on the spatial and electronic recognition of a target analyte by a specific antibody. The amphetamine backbone consists of a primary amine, an alpha-methyl group, and an unsubstituted phenyl ring.

When evaluating 1-(2-Fluoro-4-methyl-phenyl)-propylamine, two critical modifications disrupt standard antibody binding:

  • Steric Hindrance at the Para Position: The addition of a methyl group at the 4-position (4-MA) creates steric bulk. While some amphetamine-directed antibodies tolerate para-substitutions, others are highly restricted. Studies show that 4-MA cross-reactivity ranges from 9% to 100% depending on the specific monoclonal antibody used 2.

  • Electronegativity at the Ortho Position: The fluorine atom at the 2-position acts as a powerful electron-withdrawing group, altering the π -electron cloud of the phenyl ring. This disrupts the hydrogen bonding and hydrophobic interactions within the antibody's binding pocket.

Immunoassay A 1-(2-Fluoro-4-methyl-phenyl) -propylamine (NPS) D Competitive Binding (Steric Hindrance) A->D Competes B Enzyme-Labeled Amphetamine Antigen B->D Competes C Immobilized / Free Antibody Binding Sites C->D Targets E Signal Generation (Inversely Proportional) D->E Readout

Competitive binding mechanism of ring-substituted amphetamines in homogeneous immunoassays.

Comparative Performance Data

Because 1-(2-Fluoro-4-methyl-phenyl)-propylamine is an emerging designer drug, its exact cross-reactivity profile must be extrapolated from the robustly documented behavior of its constituent structural motifs: 4-FA and 4-MA.

  • ELISA (Enzyme-Linked Immunosorbent Assay): ELISA platforms generally exhibit the highest cross-reactivity for fluorinated amphetamines. For instance, 4-FA has demonstrated massive cross-reactivity (up to 3,354%) on specific amphetamine ELISA plates 3. Similarly, 4-MA shows 25% to 200% cross-reactivity on amphetamine-directed ELISA assays 4.

  • EMIT II Plus (Enzyme Multiplied Immunoassay Technique): EMIT assays are highly specific to classic drugs of abuse. Studies show that the EMIT II Plus Amphetamines assay lacks sensitivity for lower concentrations of 4-FA, only triggering a positive screen at concentrations 5000 ng/mL 5.

  • CEDIA (Cloned Enzyme Donor Immunoassay): CEDIA DAU assays demonstrate severe limitations with ring-substituted amphetamines, yielding only ~6% cross-reactivity for 4-FA 6.

Table 1: Cross-Reactivity Comparison Across Immunoassay Platforms
Immunoassay PlatformTarget Analyte4-Fluoroamphetamine (4-FA) Data4-Methylamphetamine (4-MA) DataPredicted 2-F-4-MA Cross-Reactivity
ELISA AmphetamineVery High (up to 3,354%)High (25% - 200%)High (>100%)
EMIT II Plus AmphetamineLow (Positive only at 5000 ng/mL)Moderate (9% - 100%)Low to Moderate
CEDIA DAU AmphetamineVery Low (~6%)LowVery Low (<5%)
KIMS / ONLINE AmphetamineMinimalMinimal to LowMinimal

Note: Due to the dual substitution (2-fluoro and 4-methyl), 2-F-4-MA is expected to exhibit compounded steric hindrance, likely pushing its cross-reactivity lower than that of mono-substituted analogs in highly specific assays (EMIT/CEDIA).

Self-Validating Experimental Protocol for Cross-Reactivity

To establish the exact cross-reactivity of 1-(2-Fluoro-4-methyl-phenyl)-propylamine in your laboratory's specific assay, you must execute a self-validating protocol. This methodology ensures that the immunoassay results are intrinsically verified by orthogonal mass spectrometry, eliminating variables like standard degradation or matrix effects.

Step-by-Step Methodology

Phase 1: Preparation & Spiking

  • Matrix Procurement: Obtain certified drug-free human urine. Verify the absence of endogenous sympathomimetic amines via LC-MS/MS.

  • Standard Preparation: Reconstitute 1-(2-Fluoro-4-methyl-phenyl)-propylamine hydrochloride (CAS 2206608-03-7) in methanol to create a 1 mg/mL stock solution.

  • Serial Dilution: Spike the drug-free urine to create a calibration curve at the following concentrations: 50, 100, 250, 500, 1000, 2500, 5000, 10,000, and 50,000 ng/mL. Causality: Wide concentration ranges are required because NPS cross-reactivity is often non-linear and may only trigger cutoffs at extreme physiological concentrations 5.

Phase 2: Immunoassay Screening 4. Calibration: Calibrate the automated analyzer (e.g., Siemens Viva-E or Beckman Coulter AU) using the manufacturer's specified amphetamine/methamphetamine calibrators (typically d-amphetamine at 500 ng/mL or 1000 ng/mL cutoffs). 5. Execution: Run the spiked samples in triplicate. Record the Apparent Concentration generated by the analyzer for each sample.

Phase 3: Orthogonal Validation & Calculation 6. LC-MS/MS Confirmation: Concurrently analyze the spiked samples using a validated LC-MS/MS method (e.g., utilizing a biphenyl or C18 column with electrospray ionization) to confirm the Actual Concentration of the intact NPS. 7. Data Synthesis: Calculate the percentage cross-reactivity using the self-validating formula:

% Cross-Reactivity=(Actual Concentration (LC-MS/MS)Apparent Concentration (Immunoassay)​)×100

Workflow S1 Step 1: Spike Drug-Free Urine (50 - 50,000 ng/mL) S2 Step 2: Primary Screening (EMIT, CEDIA, ELISA) S1->S2 S3 Step 3: Calculate % Cross-Reactivity (Apparent / Target) * 100 S2->S3 S4 Step 4: LC-MS/MS Confirmation (Quantification & Validation) S3->S4

Self-validating workflow for determining NPS immunoassay cross-reactivity.

Strategic Recommendations for Drug Development & Testing

Relying solely on conventional urinary immunoassays for the detection of highly substituted amphetamines like 1-(2-Fluoro-4-methyl-phenyl)-propylamine poses a severe risk of false-negative results. Because the antibodies in assays like EMIT II Plus and CEDIA are optimized for classic drugs of abuse, they lack the sensitivity required to detect these novel designer drugs at standard physiological concentrations 5.

Laboratories must implement High-Resolution Mass Spectrometry (LC-HRMS) or targeted LC-MS/MS panels as primary screening tools when the presence of fluorinated or methylated amphetamine derivatives is suspected.

References

  • Journal of Analytical Toxicology (Oxford Academic). "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits". Available at:[Link]

  • The Center for Forensic Science Research & Education (CFSRE). "Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood". Available at:[Link]

  • Journal of Analytical Toxicology (Oxford Academic). "Evaluation of Commercial Enzyme-Linked Immunosorbent Assays to Identify Psychedelic Phenethylamines". Available at:[Link]

  • PubMed (National Institutes of Health). "Lack of Detection of New Amphetamine-Like Drugs Using Conventional Urinary Immunoassays". Available at: [Link]

  • PubMed (National Institutes of Health). "Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine". Available at:[Link]

Sources

Comparative

Stability Showdown: 1-(2-Fluoro-4-methyl-phenyl)-propylamine Hydrochloride vs. Free Base

A Technical Guide for Drug Development Professionals In pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that significantly impact...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

In pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that significantly impacts its stability, bioavailability, and manufacturability.[1] This guide provides an in-depth comparison of the stability profiles of 1-(2-Fluoro-4-methyl-phenyl)-propylamine as a hydrochloride (HCl) salt versus its free base form. Through an analysis of fundamental chemical principles and supporting experimental data from forced degradation studies, we will demonstrate the superior stability of the hydrochloride salt, a crucial factor for robust formulation development.

The Rationale: Why Salt Form Matters for Stability

The conversion of a free base, particularly a primary aromatic amine, into a salt form like a hydrochloride is a deliberate strategy to enhance the molecule's overall stability.[2] The primary reasons for this enhanced stability are twofold:

  • Reduced Reactivity of the Amine Group : The lone pair of electrons on the nitrogen atom of a primary amine is susceptible to oxidation, which is a common degradation pathway.[3] In the hydrochloride salt, this lone pair is protonated to form an ammonium salt (R-NH3+ Cl-). This protonation effectively "ties up" the lone pair, rendering the amine group significantly less nucleophilic and far less prone to oxidative degradation.[3][4]

  • Enhanced Physical Stability : Free bases, especially of smaller molecules, can exist as oils or low-melting-point solids with an amorphous structure. These forms are often more hygroscopic (tend to absorb moisture) and have greater molecular mobility, which can accelerate degradation.[4] In contrast, salt formation typically yields a more stable, crystalline solid with a higher melting point.[1][5] This rigid crystal lattice reduces the ingress of water and oxygen and limits the molecular motion required for degradation reactions to occur.

Experimental Design: A Comparative Forced Degradation Study

To empirically validate the superior stability of the hydrochloride salt, a forced degradation study was designed in accordance with International Council for Harmonisation (ICH) Q1A(R2) guidelines.[6][7] Forced degradation, or stress testing, intentionally exposes the API to harsh conditions to accelerate decomposition, thereby identifying likely degradation products and revealing the intrinsic stability of the molecule.[6][8]

The experimental workflow is designed to subject both the free base and the HCl salt of 1-(2-Fluoro-4-methyl-phenyl)-propylamine to a battery of stress conditions. The degradation is then quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9][10]

G cluster_0 Sample Preparation cluster_1 Stress Conditions (ICH Q1A) cluster_2 Analysis API_FB Free Base API Thermal Thermal (80°C, 72h) API_FB->Thermal Hydrolytic Hydrolytic (Acid: 0.1N HCl) (Base: 0.1N NaOH) API_FB->Hydrolytic Oxidative Oxidative (3% H₂O₂) API_FB->Oxidative Photolytic Photolytic (ICH Q1B Light Exposure) API_FB->Photolytic API_HCL HCl Salt API API_HCL->Thermal API_HCL->Hydrolytic API_HCL->Oxidative API_HCL->Photolytic Preparation Sample Preparation & Dilution Thermal->Preparation Hydrolytic->Preparation Oxidative->Preparation Photolytic->Preparation HPLC Stability-Indicating HPLC-UV/PDA Analysis Preparation->HPLC Data Data Comparison & Reporting HPLC->Data caption Fig 1. Workflow for Comparative Forced Degradation Study.

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride
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